![molecular formula C21H17FN6O3 B2972408 2-(3-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamido)benzamide CAS No. 946235-18-3](/img/structure/B2972408.png)
2-(3-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamido)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-(3-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamido)benzamide is a useful research compound. Its molecular formula is C21H17FN6O3 and its molecular weight is 420.404. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-(3-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamido)benzamide is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables and research findings.
Molecular Structure
The compound's structure features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities. The presence of a 4-fluorophenyl group and an amide linkage enhances its pharmacological properties. The molecular formula is C19H19F1N5O2 with a molecular weight of approximately 417.3 g/mol .
Anticancer Properties
One of the most significant areas of research surrounding this compound is its potential as an anticancer agent . Studies have indicated that it may inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. Inhibition of CDK activity can lead to decreased cancer cell proliferation and increased apoptosis in various cancer types.
Case Study: CDK Inhibition
In vitro studies demonstrated that the compound effectively inhibits CDK2, leading to cell cycle arrest in cancer cell lines. This was evidenced by decreased phosphorylation of retinoblastoma protein (Rb), a key regulator of the cell cycle.
Kinase Inhibition
The compound's structural features suggest it may also act as a kinase inhibitor beyond CDKs. Its ability to interact with various kinase domains could position it as a candidate for targeted therapies in other diseases where kinase modulation is beneficial .
Metabolic Stability
Research has shown that the incorporation of fluorine atoms into the structure enhances metabolic stability compared to non-fluorinated analogs. This stability is essential for maintaining therapeutic levels in vivo and reducing the frequency of dosing required for efficacy .
Comparison of Biological Activities
Compound Name | Structure Features | Biological Activity |
---|---|---|
This compound | Pyrazolo[3,4-d]pyrimidine scaffold | Anticancer, CDK inhibition |
6-Ethoxy-N-(4-piperidin-3-ylphenyl)benzamide | Piperidine derivative | Kinase inhibition potential |
N-(2-hydroxyethyl)-N’-(4-methylphenyl)-oxamide | Hydroxyethyl substituent | Anticancer properties |
Metabolic Pathways
The metabolic pathways for this compound indicate that hydroxylation occurs primarily at the aromatic ring, enhancing its bioavailability and reducing rapid degradation compared to other similar compounds .
Recent Studies
Recent investigations have highlighted the compound's potential in combination therapies with existing chemotherapeutics. For example, when used alongside DNA-damaging agents like temozolomide, it has been shown to potentiate anticancer effects, particularly in tumors deficient in DNA repair mechanisms .
Pharmacological Insights
The unique combination of structural elements within this compound allows for specific interactions with target proteins involved in cancer progression. This specificity may provide advantages over more generalized kinase inhibitors currently available on the market.
Eigenschaften
IUPAC Name |
2-[3-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]propanoylamino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN6O3/c22-13-5-7-14(8-6-13)28-20-16(11-25-28)21(31)27(12-24-20)10-9-18(29)26-17-4-2-1-3-15(17)19(23)30/h1-8,11-12H,9-10H2,(H2,23,30)(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBJPBSRJNHHIHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)NC(=O)CCN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.